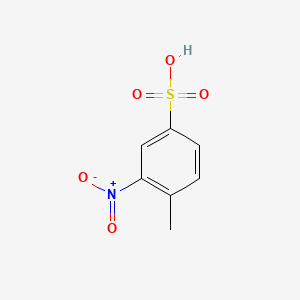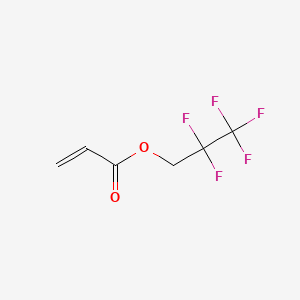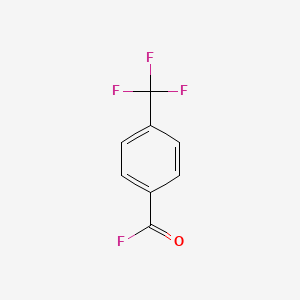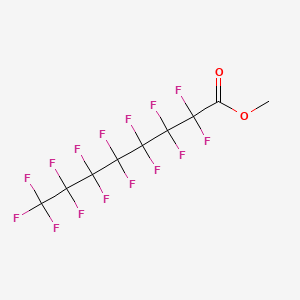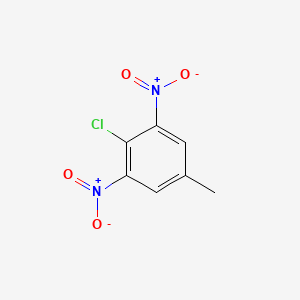
5-(Chloromethyl)uracil
Overview
Description
5-(Chloromethyl)uracil is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is characterized by the presence of a chloromethyl group at the 5-position of the uracil ring. Its molecular formula is C5H5ClN2O2, and it has a molecular weight of 160.56 g/mol
Preparation Methods
The synthesis of 5-(Chloromethyl)uracil can be achieved through several methods. One common approach involves the chlorination of uracil derivatives. For instance, the preparation method may include the esterification of the 6-position carboxylic acid of orotic acid, followed by chlorination of the 5-position hydrogen, reduction of the 6-position ester into a hydroxymethyl group, and subsequent chlorination substitution reaction to obtain the target product . Another method involves the use of ethyl acetoacetate as a raw material, which undergoes chlorination reactions to form 4-chloracetyl ethyl acetate. This intermediate is then reacted with urea in an acidic solvent under heating conditions to produce this compound .
Chemical Reactions Analysis
5-(Chloromethyl)uracil undergoes various chemical reactions, including substitution reactions. The chloromethyl group at the 5-position makes it susceptible to nucleophilic substitution reactions. Common reagents used in these reactions include nucleophiles such as amines and thiols. The major products formed from these reactions depend on the nature of the nucleophile used. For example, reacting this compound with an amine can yield a corresponding amine derivative .
Scientific Research Applications
5-(Chloromethyl)uracil has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is utilized in studies involving DNA and RNA modifications. The compound’s ability to incorporate into nucleic acids makes it valuable for research on DNA repair mechanisms and mutagenesis . In medicine, this compound derivatives are explored for their potential antiviral and anticancer properties . Additionally, it finds applications in the industry for the development of novel materials and chemical processes .
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)uracil involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The chloromethyl group can form covalent bonds with nucleophilic sites in DNA or RNA, leading to the formation of cross-links or adducts. These modifications can disrupt the normal function of nucleic acids, affecting processes such as replication and transcription . The molecular targets and pathways involved include DNA polymerases and repair enzymes that recognize and process the modified nucleotides .
Comparison with Similar Compounds
5-(Chloromethyl)uracil can be compared with other similar compounds, such as 5-fluorouracil and 5-bromouracil. These compounds also have modifications at the 5-position of the uracil ring, but they differ in their substituents and resulting properties. For instance, 5-fluorouracil is widely used as an anticancer agent due to its ability to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis .
Similar Compounds
- 5-Fluorouracil
- 5-Bromouracil
- 5-Iodouracil
- 5-Methyluracil
Properties
IUPAC Name |
5-(chloromethyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2/c6-1-3-2-7-5(10)8-4(3)9/h2H,1H2,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDUBKRXOPMNGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20284663 | |
| Record name | 5-(chloromethyl)pyrimidine-2,4(1h,3h)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20284663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3590-48-5 | |
| Record name | 3590-48-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38188 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(chloromethyl)pyrimidine-2,4(1h,3h)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20284663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(Chloromethyl)uracil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
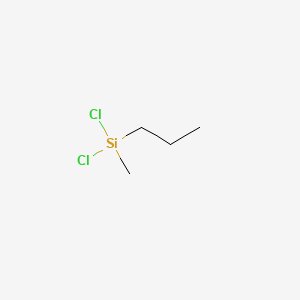
![2-[N-(2,4-Dimethylphenyl)carbamoyl]-3-naphthyl acetate](/img/structure/B1580892.png)

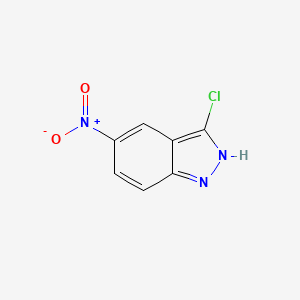

![2-Methylnaphth[1,2-d]oxazole](/img/structure/B1580899.png)
![3-[(2-Chlorophenyl)amino]propanenitrile](/img/structure/B1580900.png)
